

# Review of Benzyl 5-hydroxypentanoate in scientific literature

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## Compound of Interest

Compound Name: **Benzyl 5-hydroxypentanoate**

Cat. No.: **B121578**

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## An In-depth Technical Review of Benzyl 5-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzyl 5-hydroxypentanoate** is a chemical compound that serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its primary role in the scientific literature is as a precursor to a class of potent P2-P1'-linked macrocyclic human renin inhibitors. Renin is an aspartic protease that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and electrolyte balance. Inhibition of renin is a therapeutic strategy for the management of hypertension. This technical guide provides a comprehensive overview of **Benzyl 5-hydroxypentanoate**, including its chemical and physical properties, a detailed synthesis protocol, and its application in the development of human renin inhibitors.

## Chemical and Physical Properties

**Benzyl 5-hydroxypentanoate** is an ester characterized by a benzyl group protecting the carboxylic acid and a terminal hydroxyl group on the pentanoate chain. This bifunctional nature makes it a versatile building block in organic synthesis.

Property	Value	Reference
CAS Number	134848-96-7	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	208.25 g/mol	<a href="#">[1]</a>
Boiling Point	314.8 ± 25.0 °C (Predicted)	<a href="#">[2]</a>
Density	1.100 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
Appearance	Colorless to pale yellow oil	
Solubility	Slightly soluble in acetone and chloroform.	<a href="#">[3]</a>
Storage	Store at -80°C under an inert atmosphere; it is hygroscopic and temperature sensitive.	<a href="#">[3]</a>

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Benzyl 5-hydroxypentanoate**. While a complete set of experimental spectra is not readily available in the public domain, the following <sup>1</sup>H NMR data has been reported:

<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.38-7.26	m	5H	Ar-H		
5.12	s	2H	-CH <sub>2</sub> -Ph		
3.64	t	6.3	2H		-CH <sub>2</sub> -OH
2.41	t	7.2	2H		-C(=O)-CH <sub>2</sub> -
1.80-1.71	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> -		
1.64-1.54	m	3H	-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> OH and - OH		

Note: Predicted <sup>13</sup>C NMR, Mass Spectrometry, and IR data are available through various chemical databases, but experimental spectra are not consistently published in the primary literature.

## Experimental Protocols

### Synthesis of Benzyl 5-hydroxypentanoate

A common laboratory-scale synthesis of **Benzyl 5-hydroxypentanoate** involves the benzylation of 5-hydroxypentanoic acid or its corresponding salt.

#### Materials:

- Sodium 5-hydroxypentanoate
- Benzyl bromide
- Tetrabutylammonium bromide
- Acetone

- Ethyl acetate
- 1N aqueous sodium bisulfate
- Saturated aqueous sodium bicarbonate
- Saturated aqueous sodium chloride
- Anhydrous magnesium sulfate

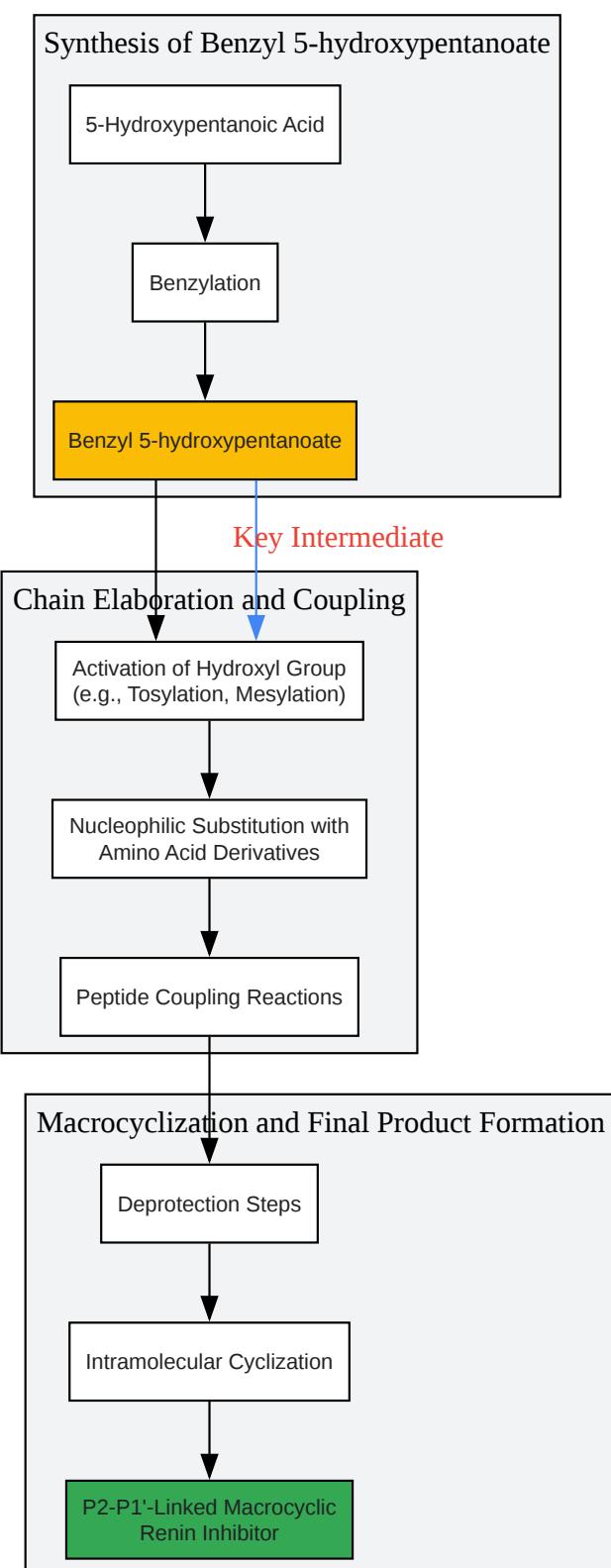
Procedure:

- A suspension of sodium 5-hydroxypentanoate in acetone is prepared.
- Benzyl bromide (2.0 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents) are added to the suspension.
- The reaction mixture is heated at 45°C for 24 hours.
- After cooling to room temperature, the mixture is concentrated under reduced pressure.
- The resulting residue is dissolved in ethyl acetate and washed successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product as a pale yellow oil.
- Purification is achieved by medium-pressure liquid chromatography (MPLC) using a silica gel column and an appropriate eluent system (e.g., 45% ethyl acetate in hexane) to afford pure **Benzyl 5-hydroxypentanoate**.

## Role in the Synthesis of P2-P1'-Linked Macrocyclic Human Renin Inhibitors

**Benzyl 5-hydroxypentanoate** is a key starting material in the multi-step synthesis of potent human renin inhibitors. The general synthetic strategy involves the elaboration of the

pentanoate backbone and subsequent macrocyclization. While the seminal paper by Weber et al.<sup>[4]</sup> focuses on the design and biological activity of the final macrocyclic inhibitors, it does not provide a detailed synthetic route for the intermediates. The diagram below illustrates the logical workflow of how **Benzyl 5-hydroxypentanoate** is utilized as a precursor in the synthesis of these complex molecules.



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Caption: Synthetic workflow from **Benzyl 5-hydroxypentanoate** to renin inhibitors.

## Biological Activity of Downstream Products

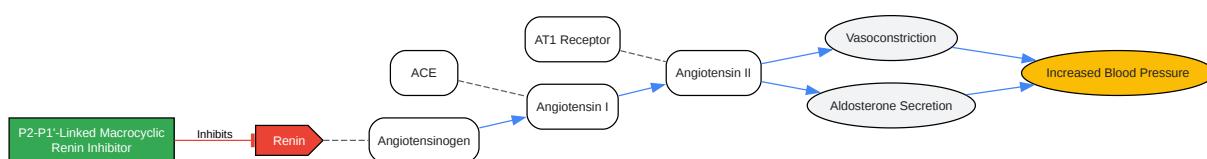
It is important to note that **Benzyl 5-hydroxypentanoate** itself is not reported to have direct biological activity as a renin inhibitor. Its significance lies in its role as a precursor to the pharmacologically active macrocyclic compounds. These final products have demonstrated potent inhibitory activity against human renin.

Compound (from Weber et al., 1991)	IC <sub>50</sub> (μM)
13-membered-ring glutamine-derived inhibitor	0.61
14-membered-ring diaminopropionic acid-derived inhibitor	0.59
13-membered-ring diol inhibitor	0.65
P4-modified macrocyclic inhibitor	0.056

These IC<sub>50</sub> values highlight the effectiveness of the final macrocyclic structures in inhibiting the enzymatic activity of human renin.[\[4\]](#)

## Signaling Pathways

There are no known signaling pathways directly modulated by **Benzyl 5-hydroxypentanoate**. The ultimate therapeutic effect of the renin inhibitors synthesized from this precursor is the downregulation of the Renin-Angiotensin-Aldosterone System (RAAS).



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Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by renin inhibitors.

## Conclusion

**Benzyl 5-hydroxypentanoate** is a valuable synthetic intermediate, primarily recognized for its application in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors. While the compound itself does not exhibit direct biological activity, its structural features are essential for the construction of these complex and potent pharmaceutical agents. This technical guide has summarized the available chemical, physical, and spectroscopic data for **Benzyl 5-hydroxypentanoate**, provided a detailed synthesis protocol, and contextualized its role in the development of novel therapeutics for hypertension. Further research providing detailed experimental procedures for its conversion to the final active molecules and more comprehensive public spectroscopic data would be beneficial for the scientific community.

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